molecular formula C27H38N6O13 B14172263 diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate CAS No. 926030-27-5

diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate

Cat. No.: B14172263
CAS No.: 926030-27-5
M. Wt: 654.6 g/mol
InChI Key: BINMUCVXDQDRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to crystallization and purification processes to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole-3,5-dicarboxylic acid, and other pyrazole derivatives .

Mechanism of Action

The mechanism of action of diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor or activator of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties. These characteristics make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

926030-27-5

Molecular Formula

C27H38N6O13

Molecular Weight

654.6 g/mol

IUPAC Name

diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate

InChI

InChI=1S/3C9H12N2O4.H2O/c3*1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;/h3*5H,3-4H2,1-2H3,(H,10,11);1H2

InChI Key

BINMUCVXDQDRMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.